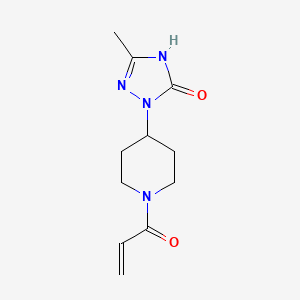
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and is widely used as a research tool to study Parkinson's disease, neurodegeneration, and mitochondrial dysfunction.
Mécanisme D'action
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one inhibits mitochondrial complex I, which is a critical component of the electron transport chain. This leads to the generation of reactive oxygen species and mitochondrial dysfunction, which ultimately results in the degeneration of dopaminergic neurons in the substantia nigra. This compound is metabolized to MPP+ by monoamine oxidase-B, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria and inhibits complex I, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in animal models. These symptoms include tremors, rigidity, and bradykinesia. This compound also induces the degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This compound has also been shown to induce mitochondrial dysfunction and oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a potent and specific inhibitor of mitochondrial complex I, making it an excellent research tool for studying mitochondrial dysfunction and neurodegeneration. This compound-induced Parkinson's disease-like symptoms in animal models are well-established and widely used in preclinical drug development. However, there are limitations to using this compound in lab experiments. This compound is highly toxic and requires specialized equipment and expertise for handling. Additionally, this compound-induced Parkinson's disease-like symptoms in animal models do not fully recapitulate the human disease.
Orientations Futures
There are several future directions for 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one research. One direction is to develop new therapies that target mitochondrial dysfunction and oxidative stress in neurodegenerative diseases. Another direction is to develop new animal models that better recapitulate the human disease. Additionally, there is a need for better understanding of the mechanisms underlying this compound-induced neurodegeneration and the role of mitochondrial dysfunction in other neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one involves the reaction of 1-acetyl-4-(4-methoxyphenyl)piperazine with methylhydrazinecarboxylate. The resulting compound is then reacted with acryloyl chloride to produce this compound. The synthesis of this compound is a multistep process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is widely used as a research tool to study Parkinson's disease and neurodegeneration. This compound is a potent inhibitor of mitochondrial complex I, which leads to the generation of reactive oxygen species and mitochondrial dysfunction. This results in the degeneration of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. This compound has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Propriétés
IUPAC Name |
5-methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-10(16)14-6-4-9(5-7-14)15-11(17)12-8(2)13-15/h3,9H,1,4-7H2,2H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYDMOXSFAVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
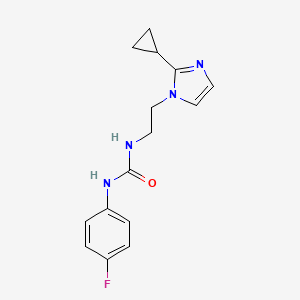
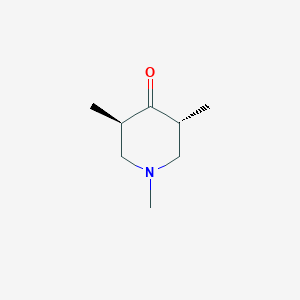

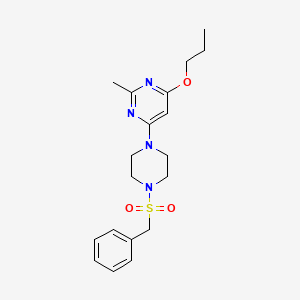


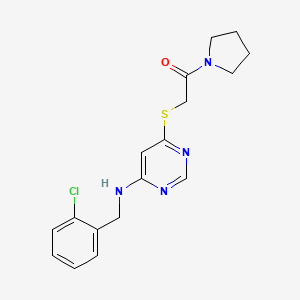
![5-Methyl-3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one](/img/structure/B2949675.png)

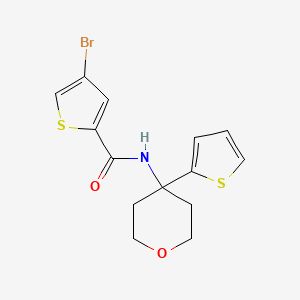
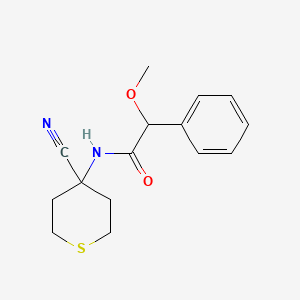
![N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949682.png)
![N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949686.png)
![3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2949689.png)
